molecular formula C7H6O6 B14714113 Buta-1,3-diene-1,1,3-tricarboxylic acid CAS No. 15102-06-4

Buta-1,3-diene-1,1,3-tricarboxylic acid

Cat. No.: B14714113
CAS No.: 15102-06-4
M. Wt: 186.12 g/mol
InChI Key: FJTJPWVBDIQNJL-UHFFFAOYSA-N
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Description

Buta-1,3-diene-1,1,3-tricarboxylic acid is a polycarboxylic acid featuring a conjugated diene backbone (C=C–C=C) with three carboxylic acid (–COOH) groups positioned at carbons 1, 1, and 3. This structure imparts unique electronic and steric properties, distinguishing it from saturated or non-conjugated analogs.

However, steric hindrance from the proximal carboxylic groups may limit its stability in certain environments.

Properties

CAS No.

15102-06-4

Molecular Formula

C7H6O6

Molecular Weight

186.12 g/mol

IUPAC Name

buta-1,3-diene-1,1,3-tricarboxylic acid

InChI

InChI=1S/C7H6O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h2H,1H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

FJTJPWVBDIQNJL-UHFFFAOYSA-N

Canonical SMILES

C=C(C=C(C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of buta-1,3-diene-1,1,3-tricarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another approach involves the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable reactions and efficient catalysts would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-diene-1,1,3-tricarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aryllithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and other organic solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aryllithium reagents can produce tri- and tetrasubstituted buta-1,3-dienes, while reactions with Grignard reagents can yield α,β-unsaturated ketones .

Scientific Research Applications

Buta-1,3-diene-1,1,3-tricarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of buta-1,3-diene-1,1,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various acid-base reactions and influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Other Tricarboxylic Acids

Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid)

Citric acid, a saturated tricarboxylic acid with a hydroxyl group, is a benchmark for comparison (see Table 1).

Parameter Buta-1,3-diene-1,1,3-tricarboxylic Acid Citric Acid
Backbone Conjugated diene (C=C–C=C) Saturated propane
Substituents Three –COOH groups Three –COOH + one –OH group
Reactivity Electrophilic diene reactivity Chelation, esterification
Applications Polymer precursors, catalysis Food additive, pharmaceuticals
Acidity (pKa) Higher (due to electron-withdrawing –COOH) ~3.1, ~4.8, ~6.4 (three –COOH)

Citric acid’s hydroxyl group enhances hydrogen-bonding and metal-chelation capabilities, critical for biological functions . In contrast, the conjugated diene in this compound may favor Diels-Alder reactions or serve as a monomer in conductive polymers.

Comparison with Other Butadiene Derivatives

Nitro- and Halogenated Butadienes

Nitrobutadienes (e.g., P5H10) and halogenated derivatives (e.g., P6C11) exhibit distinct electronic profiles due to electron-withdrawing substituents (Table 2).

Parameter This compound 3,4,4-Trichloro-2-nitrobutadiene (P6C11)
Substituents –COOH groups –Cl, –NO₂, –NHR groups
Reactivity Acid-catalyzed reactions, cycloaddition Nucleophilic substitution, bioactivity
Biological Activity Limited data Lifespan-altering effects in eukaryotes
Synthetic Routes Likely via carboxylation of dienes Halogenation/nitration of preformed dienes

Halogenated nitrobutadienes like P6C11 demonstrate biological activity in eukaryotic systems, suggesting that this compound could be explored for similar applications if functionalized appropriately .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Buta-1,3-diene-1,1,3-tricarboxylic acid, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via decarboxylation or dehydration of precursor tricarboxylic acids. For example, thermal decomposition of citric acid or its isomers (e.g., trans-aconitic acid) under controlled conditions (150–200°C) yields unsaturated derivatives via dehydration and decarboxylation. Reaction parameters like temperature, solvent (e.g., anhydrous ether), and catalysts (e.g., acid anhydrides) significantly influence yield. Monitoring intermediates using TLC or HPLC is critical for purity .
  • Key Data : TG-MS and TG-FTIR analyses reveal mass loss profiles and gaseous byproducts (e.g., CO₂, H₂O), confirming decarboxylation steps .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to identify proton environments and carbonyl groups. IR spectroscopy confirms carboxylic O-H stretches (~2500–3000 cm1^{-1}) and conjugated double bonds (~1600 cm1^{-1}).
  • Thermal Analysis : DSC and TGA quantify melting points and decomposition thresholds. For example, cis/trans isomers exhibit distinct DSC profiles due to steric effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
    • Reference Standards : NIST Chemistry WebBook provides spectral databases for cross-validation .

Q. What are the reactivity patterns of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : The conjugated diene system undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under mild conditions (room temperature, non-polar solvents). Carboxylic acid groups participate in esterification (via Fischer-Speier) or amidation (e.g., with bornylamine derivatives), requiring activating agents like DCC/DMAP .
  • Case Study : Nitrobutadiene derivatives react with amines (e.g., bornylamine) in Et₂O at -50°C to form stable adducts, confirmed by 1^1H NMR and X-ray crystallography .

Advanced Research Questions

Q. What computational approaches model the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps, electrostatic potentials, and reaction pathways. For asymmetric catalysis, QM/MM simulations integrate BINOL-phosphoric acid catalysts to predict enantioselectivity in allylboration reactions .
  • Validation : Compare computed IR/Raman spectra with experimental data to refine basis sets .

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